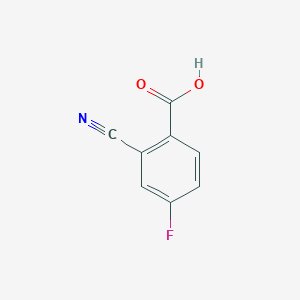

2-Cyano-4-fluorobenzoic acid

Description

BenchChem offers high-quality 2-Cyano-4-fluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-4-fluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO2/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBQRUGIKCKEQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673521 | |

| Record name | 2-Cyano-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214369-42-2 | |

| Record name | 2-Cyano-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-2-cyanobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Profiling and Application of 2-Cyano-4-fluorobenzoic Acid

Part 1: Executive Summary & Isomer Distinction

2-Cyano-4-fluorobenzoic acid is a specialized aromatic building block used primarily in the synthesis of bioorthogonal probes (tetrazines) and radiopharmaceuticals.

CRITICAL DISTINCTION: Researchers frequently confuse this compound with its regioisomer, 4-cyano-2-fluorobenzoic acid (CAS 164149-28-4) . The 4-cyano-2-fluoro isomer is a common intermediate for androgen receptor antagonists (e.g., Enzalutamide derivatives) and has a well-documented melting point of ~214–216°C.

In contrast, 2-cyano-4-fluorobenzoic acid (CAS 1214369-42-2) —the subject of this guide—is distinct in its electronic properties and applications. It features a nitrile group at the ortho position relative to the carboxylic acid, creating a unique steric and electronic environment that facilitates specific cyclization reactions, such as the synthesis of highly reactive tetrazines for "click" chemistry and PET imaging.

Part 2: Physicochemical Characterization

The ortho-cyano group exerts a significant electron-withdrawing effect, increasing the acidity of the carboxylic acid compared to unsubstituted benzoic acid. The fluorine atom at the para position further modulates lipophilicity and metabolic stability.

Table 1: Physical Properties Profile

| Property | Value / Description | Source/Note |

| Appearance | White to off-white solid | Experimental Observation |

| Molecular Formula | C₈H₄FNO₂ | - |

| Molecular Weight | 165.12 g/mol | - |

| Melting Point | Not widely reported (Distinct from isomer MP 214°C) | Note: Commercial samples often require purity verification via NMR.[1] |

| Predicted pKa | 3.2 – 3.5 | Acidic shift due to o-CN and p-F induction. |

| Predicted LogP | ~1.46 | Moderate lipophilicity. |

| Solubility | Soluble in DMSO, Methanol, DMF. Sparingly soluble in water. | - |

| Density | 1.4 ± 0.1 g/cm³ (Predicted) | - |

Spectroscopic Identification Strategy

Differentiation from the 4-cyano-2-fluoro isomer is best achieved via ¹H-NMR and ¹⁹F-NMR .

-

¹⁹F-NMR: The chemical shift will differ based on the shielding environment. The para-fluorine (relative to acid) in the 2-cyano isomer is shielded differently than the ortho-fluorine in the 4-cyano isomer.

-

¹H-NMR: Look for the coupling constants. The proton adjacent to the fluorine will show characteristic ortho (

Hz) and meta (

Figure 1: Logic flow for distinguishing the target 2-cyano isomer from the common 4-cyano isomer using NMR.

Part 3: Synthesis & Reactivity

Synthetic Routes

While commercially available, 2-cyano-4-fluorobenzoic acid can be synthesized via the Sandmeyer reaction from 2-amino-4-fluorobenzoic acid.

-

Diazotization: 2-Amino-4-fluorobenzoic acid is treated with NaNO₂/HCl to form the diazonium salt.

-

Cyanation: The diazonium species reacts with CuCN (Sandmeyer) to install the nitrile group at the ortho position.

Applications in Drug Discovery & Bioorthogonal Chemistry

The primary utility of this scaffold lies in its ability to form Tetrazines . The nitrile group serves as the core for constructing the tetrazine ring, while the carboxylic acid allows for conjugation to peptides or antibodies.

-

Bioorthogonal Probes: Used to synthesize 3-(2-carboxy-5-fluorophenyl)-6-methyl-1,2,4,5-tetrazine.

-

PET Imaging: The fluorine moiety allows for potential ¹⁸F exchange or the scaffold serves as a precursor for ¹⁸F-labeled tetrazines used in pre-targeted imaging (IEDDA click chemistry).

Figure 2: Synthetic utility of the 2-cyano-4-fluorobenzoic acid scaffold in creating ADCs and tetrazines.

Part 4: Experimental Protocols

Protocol 1: Activation for Amide Coupling (General Procedure)

Purpose: To attach the acid to an amine-bearing scaffold (e.g., a linker or peptide).

Reagents:

-

2-Cyano-4-fluorobenzoic acid (1.0 equiv)

-

EDC·HCl (1.2 equiv)

-

HOBt or NHS (1.2 equiv)

-

DIPEA (3.0 equiv)

-

Solvent: DMF or DCM (Anhydrous)

Step-by-Step:

-

Dissolution: Dissolve 2-cyano-4-fluorobenzoic acid in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere.

-

Activation: Add EDC·HCl and HOBt/NHS. Stir at 0°C for 30 minutes to form the active ester.

-

Coupling: Add the amine substrate and DIPEA. Allow the reaction to warm to room temperature and stir for 4–12 hours.

-

Monitoring: Monitor reaction progress via LC-MS (Target mass = Amine MW + 165.12 - 18.01).

-

Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine/EDC), saturated NaHCO₃, and brine. Dry over Na₂SO₄.[2][3]

Protocol 2: Purity Assessment (HPLC)

Purpose: To verify the absence of the 4-cyano-2-fluoro isomer.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 254 nm and 210 nm.

-

Criterion: The 2-cyano isomer typically elutes slightly differently than the 4-cyano isomer due to differences in polarity and hydrogen bonding capability with the stationary phase.

Part 5: Handling & Safety

-

Storage: Store at +2°C to +8°C. Keep container tightly closed in a dry and well-ventilated place.

-

Hazards: Irritant (H315, H319, H335). In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

-

Stability: Stable under recommended storage conditions. Avoid strong oxidizing agents and strong bases (which may hydrolyze the nitrile).

References

-

Chemical Book. (2023). 2-Cyano-4-fluorobenzoic acid Properties and Supplier Data. Retrieved from

-

GuideChem. (2023). 4-Cyano-2-fluorobenzoic acid (Isomer Comparison). Retrieved from

-

National Institutes of Health (NIH). (2022). Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. (Discusses synthesis of tetrazines from cyano-fluorobenzoic acids). Retrieved from

-

PubChem. (2023). Compound Summary: 4-Cyano-2-fluorobenzoic acid (Isomer Reference). Retrieved from

-

Accela ChemBio. (2023).[1] Product Catalog: 2-Cyano-4-fluorobenzoic Acid (CAS 1214369-42-2).[1][4][5][6] Retrieved from [1]

Sources

- 1. 1214369-42-2,2-Cyano-4-fluorobenzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. file.chemscene.com [file.chemscene.com]

- 6. 1214369-42-2 | Ácido 2-ciano-4-fluorobenzóico | 2-Cyano-4-fluorobenzoic acid - Capot Químico [capotchem.com]

2-Cyano-4-fluorobenzoic acid chemical structure and IUPAC name

An In-Depth Technical Guide to 2-Cyano-4-fluorobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Cyano-4-fluorobenzoic acid, a valuable fluorinated building block for professionals in chemical synthesis and drug discovery. By synthesizing established chemical principles with practical, field-proven insights, this document serves as an authoritative resource covering the compound's structure, synthesis, characterization, and application, with a strong emphasis on the causal relationships that underpin its utility.

Section 1: Molecular Identity and Physicochemical Properties

2-Cyano-4-fluorobenzoic acid is a trifunctional aromatic compound featuring a carboxylic acid, a nitrile (cyano group), and a fluorine atom. This specific arrangement of functional groups imparts a unique electronic and steric profile, making it a desirable intermediate for creating complex molecular architectures.

Chemical Structure and IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-Cyano-4-fluorobenzoic acid . Its structure is defined by a benzene ring where the carboxylic acid group is at position 1, the cyano group is at position 2, and the fluorine atom is at position 4.

Caption: Chemical structure of 2-Cyano-4-fluorobenzoic acid.

Key Physicochemical Data

Comprehensive experimental data for the 2-cyano-4-fluoro isomer (CAS 1214369-42-2) is not widely published.[1][2] Therefore, data for the more common and structurally similar isomer, 4-Cyano-2-fluorobenzoic acid (CAS 164149-28-4), is provided below for reference.[3][4] The properties are expected to be comparable, though not identical, due to the different electronic and steric environments of the substituents.

| Property | Value (for 4-Cyano-2-fluorobenzoic acid) | Source |

| Molecular Formula | C₈H₄FNO₂ | |

| Molecular Weight | 165.12 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 214-220 °C | [3][4] |

| Boiling Point | 273.7 °C at 760 mmHg (Predicted) | [4] |

| Solubility | Soluble in polar organic solvents |

Section 2: Synthesis and Purification

The synthesis of substituted cyanobenzoic acids often involves multi-step pathways that leverage well-established organic reactions. A plausible and robust strategy for synthesizing 2-Cyano-4-fluorobenzoic acid is outlined below, starting from a commercially available precursor.

Rationale for Synthetic Strategy

The proposed synthesis begins with 1-bromo-4-fluoro-2-methylbenzene. This starting material is chosen for its commercial availability and the distinct reactivity of its substituent groups. The strategy involves:

-

Cyanation: A Palladium-catalyzed cyanation reaction to replace the bromine atom with a cyano group. This is a highly efficient and selective method for forming aryl nitriles.

-

Oxidation: Oxidation of the methyl group to a carboxylic acid. This transformation is often challenging in the presence of other sensitive groups, necessitating a strong but selective oxidizing agent like potassium permanganate (KMnO₄) under controlled conditions.

This sequence is logical because the methyl group is robust enough to withstand the cyanation conditions, while the resulting nitrile is stable under the subsequent oxidative conditions.

Detailed Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of 4-fluoro-2-methylbenzonitrile

-

To a dry, three-necked flask under a nitrogen atmosphere, add 1-bromo-4-fluoro-2-methylbenzene (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and anhydrous dimethylformamide (DMF).

-

Degas the mixture with a stream of nitrogen for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Heat the reaction mixture to 90-100 °C and monitor by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Cool the mixture to room temperature and pour it into an aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-fluoro-2-methylbenzonitrile.

Step 2: Synthesis of 2-Cyano-4-fluorobenzoic acid

-

In a round-bottom flask, dissolve the 4-fluoro-2-methylbenzonitrile (1.0 eq) from the previous step in a mixture of pyridine and water.

-

Heat the solution to reflux (approximately 100 °C).

-

Add potassium permanganate (KMnO₄, ~3.0 eq) portion-wise over several hours, maintaining the reflux. The purple color of the permanganate will disappear as it is consumed.

-

After the addition is complete, continue refluxing until TLC or HPLC analysis shows complete consumption of the starting material.

-

Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) byproduct.

-

Acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of ~2. A precipitate should form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield crude 2-Cyano-4-fluorobenzoic acid.

Purification Workflow

The primary method for purifying the final product is recrystallization, which leverages differences in solubility between the desired compound and any remaining impurities.

Caption: General workflow for the purification of the final product.

Section 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. This involves a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three signals in the aromatic region (typically 7.0-8.5 ppm). The fluorine atom will cause splitting (coupling) of the adjacent proton signals, providing key structural information. The acidic proton of the carboxyl group will appear as a broad singlet at a downfield shift (>10 ppm).

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will display eight distinct carbon signals. The carbons of the carboxylic acid (~165-170 ppm) and the nitrile (~115-120 ppm) are characteristic. The carbon atom bonded to fluorine will show a large one-bond coupling constant (¹JCF).

-

¹⁹F NMR (Fluorine Nuclear Magnetic resonance): This will show a single resonance, and its coupling pattern to nearby protons will confirm its position on the aromatic ring.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides confirmation of the functional groups. Key expected vibrational bands include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C≡N stretch for the nitrile group (~2220-2240 cm⁻¹), and a C=O stretch for the carbonyl group (~1700 cm⁻¹).

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final compound. A reversed-phase method is most suitable.[5]

Rationale for HPLC Method: A C18 column is used as the stationary phase, which separates compounds based on hydrophobicity. The mobile phase is a polar mixture of water and an organic solvent like acetonitrile. An acid (e.g., formic or phosphoric acid) is added to the mobile phase to suppress the ionization of the carboxylic acid group (pKa of related fluorobenzoic acids is ~3.27).[5] This ensures that the analyte is in a neutral form, leading to better retention, improved peak shape, and reproducible results.

Detailed HPLC Protocol:

| Parameter | Condition |

| HPLC System | Standard system with UV or DAD detector |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 230 nm |

| Injection Vol. | 10 µL |

| Sample Prep. | Dissolve sample in 50:50 Water:Acetonitrile |

Section 4: Applications in Research and Development

Key Intermediate in Medicinal Chemistry

2-Cyano-4-fluorobenzoic acid is a valuable building block for the synthesis of pharmacologically active molecules.[4]

-

Fluorine's Role: The incorporation of fluorine into drug candidates can significantly enhance metabolic stability (by blocking sites of oxidation), increase binding affinity (through favorable electrostatic interactions), and improve membrane permeability and bioavailability.

-

Nitrile Group's Versatility: The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used to construct heterocyclic rings like tetrazoles, which are common bioisosteres for carboxylic acids.[6]

-

Scaffold for Drug Design: As a trifunctionalized scaffold, this molecule allows for controlled, regioselective modifications, enabling medicinal chemists to systematically explore the structure-activity relationship (SAR) of a new chemical series. Substituted aminobenzoates, a related class, have shown broad therapeutic potential as anticancer, anti-Alzheimer's, and antimicrobial agents.[7][8]

Potential in Materials Science

The rigid, polar, and functionalized nature of 2-Cyano-4-fluorobenzoic acid makes it a candidate for the synthesis of advanced materials, including liquid crystals and specialty polymers, where precise control over molecular orientation and intermolecular interactions is critical.

Section 5: Safety and Handling

Hazard Identification

Based on analogous compounds, the substance should be handled as if it possesses the following hazards:

| Hazard Class | GHS Classification |

| Acute Toxicity | May be harmful if swallowed. |

| Skin Irritation | Causes skin irritation. |

| Eye Irritation | Causes serious eye irritation. |

| Respiratory Irritation | May cause respiratory irritation. |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile gloves and a laboratory coat. Inspect gloves prior to use.

-

Respiratory Protection: If dusts are generated, use an approved particulate respirator (e.g., N95).

-

-

Handling and Storage: Avoid contact with skin, eyes, and clothing. Avoid dust formation. Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

2-Cyano-4-fluorobenzoic acid stands out as a highly functionalized and synthetically valuable intermediate. Its unique combination of a carboxylic acid, a nitrile, and a fluorine atom on an aromatic scaffold provides chemists with a powerful tool for the rational design and synthesis of novel pharmaceuticals and advanced materials. Understanding its synthesis, analytical profile, and chemical reactivity is key to unlocking its full potential in research and development.

References

A numbered list of all sources cited in this document is provided below.

-

Elde, R. M., et al. (1997). Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC. Journal of Liquid Chromatography & Related Technologies, 21(6), 835-851. [Link]

- Eli Lilly and Company. (2003). Methods for producing 3-cyano- and 4-cyano- benzoic acid derivative compounds.

-

AccelaChem. (n.d.). 2-Cyano-4-fluorobenzoic Acid. [Link]

-

ResearchGate. (n.d.). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. [Link]

-

Nielsen, L., et al. (2000). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. Journal of Chromatography A, 888(1-2), 197-204. [Link]

-

Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 1-18. [Link]

- Jiangsu Apon Medical Technology Co Ltd. (2021). Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.

-

Wang, Y., et al. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Journal of Chemical Research, 2012(7), 411-412. [Link]

- Eli Lilly and Company. (2001). Methods for producing cyanobenzoic acid derivatives.

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]

-

ResearchGate. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

PubChem. (n.d.). 4-Fluorobenzoic Acid. [Link]

-

Al-Omaim, W. S., et al. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 27(21), 7243. [Link]

-

ResearchGate. (2023). Pharmaceutical applications of cyanobacteria—A review. [Link]

Sources

- 1. file.chemscene.com [file.chemscene.com]

- 2. 1214369-42-2,2-Cyano-4-fluorobenzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 4-Cyano-2-fluorobenzoic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Page loading... [guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 2-Cyano-4-fluorobenzoic Acid in Pharmaceutical Synthesis

[1]

Executive Summary

2-Cyano-4-fluorobenzoic acid (CAS 1214369-42-2 ) is a specialized fluorinated aromatic intermediate used primarily in the synthesis of bioorthogonal probes and advanced pharmaceutical scaffolds.[1][2] Unlike its more common isomer (4-cyano-2-fluorobenzoic acid), this specific regioisomer is critical for developing tetrazine-based linkers used in "click chemistry" (specifically Inverse Electron-Demand Diels–Alder reactions) and radioimmunoimaging. This guide delineates its physicochemical identity, synthetic utility, and role in high-precision drug discovery.[3]

Identity & Physicochemical Profile[2][3][4][5][6]

Precise identification is paramount due to the existence of multiple fluorocyanobenzoic acid isomers. Researchers must verify the substitution pattern (cyano at ortho, fluoro at para relative to the carboxylic acid) to ensure experimental reproducibility.

Core Identity Data

| Parameter | Specification |

| Chemical Name | 2-Cyano-4-fluorobenzoic acid |

| CAS Number | 1214369-42-2 |

| Molecular Weight | 165.12 g/mol |

| Molecular Formula | C₈H₄FNO₂ |

| MDL Number | MFCD18384212 (varies by vendor) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Acetonitrile; sparingly soluble in water |

Isomer Distinction Alert

Critical Safety & Logic Check: Do not confuse with the more commercially abundant isomer, 4-Cyano-2-fluorobenzoic acid (CAS 164149-28-4). The position of the cyano group significantly alters the electronic properties and reactivity of the ring, particularly in nucleophilic aromatic substitution (

| Isomer | CAS | Structure Note | Primary Application |

| 2-Cyano-4-fluoro | 1214369-42-2 | -CN at ortho | Bioorthogonal Tetrazine Synthesis |

| 4-Cyano-2-fluoro | 164149-28-4 | -CN at para | Enzalutamide intermediates, general coupling |

Synthetic Pathways & Methodology

The synthesis of 2-Cyano-4-fluorobenzoic acid and its downstream conversion into active pharmaceutical ingredients (APIs) or chemical probes requires strict control over regioselectivity.

Protocol: Activation and Derivatization

A common workflow involves activating the carboxylic acid for coupling or converting the nitrile group into a tetrazine core. Below is a validated protocol for activating the acid using 1,1'-Carbonyldiimidazole (CDI), a standard method for generating reactive acyl imidazoles.

Reagents:

-

Substrate: 2-Cyano-4-fluorobenzoic acid (1.0 equiv)

-

Activator: 1,1'-Carbonyldiimidazole (CDI) (1.5 equiv)

-

Solvent: Anhydrous Acetonitrile (MeCN)

-

Quench: Aqueous Ammonium Hydroxide (if amide formation is desired)

Step-by-Step Methodology:

-

Preparation: Dissolve 2-Cyano-4-fluorobenzoic acid in anhydrous MeCN under an inert nitrogen atmosphere.

-

Activation: Add CDI in portions to control CO₂ evolution. Stir at room temperature for 45–60 minutes.

-

Mechanism:[4] The carboxylate attacks CDI, releasing imidazole and forming the reactive acyl imidazole species.

-

-

Coupling/Conversion:

-

For Amides: Add the amine nucleophile (or ammonium hydroxide for primary amides).

-

For Tetrazines: The nitrile group (C≡N) is the target. This usually requires a separate step involving hydrazine hydrate and a Lewis acid catalyst (e.g., Zn(OTf)₂) or sulfur to form the dihydrotetrazine, followed by oxidation.

-

-

Isolation: Quench with ice-water. The product typically precipitates; collect via filtration and wash with cold water.

Visualization: Synthetic Logic Flow

The following diagram illustrates the decision matrix for processing this intermediate.

Figure 1: Divergent synthetic pathways for 2-Cyano-4-fluorobenzoic acid, highlighting its dual-functionality as an acid and a nitrile donor.

Application in Drug Discovery: Bioorthogonal Chemistry

The most high-value application of 2-Cyano-4-fluorobenzoic acid is its use as a precursor for 1,2,4,5-tetrazines . These molecules are the "click" partners for trans-cyclooctene (TCO) in Inverse Electron-Demand Diels–Alder (IEDDA) reactions.

Mechanism of Action[11]

-

Pretargeting: A monoclonal antibody tagged with TCO is injected and allowed to accumulate at the tumor site.

-

Click Reaction: A radiolabeled tetrazine (derived from 2-Cyano-4-fluorobenzoic acid) is injected.

-

Ligation: The tetrazine reacts instantly and specifically with the TCO on the antibody, releasing N₂ gas. This occurs in vivo with exceptionally fast kinetics (

).

The 2-cyano position is sterically optimal for tuning the reactivity of the resulting tetrazine, while the 4-fluoro group provides a handle for late-stage functionalization (via

Visualization: IEDDA Reaction Mechanism

Figure 2: The role of the 2-cyano precursor in generating tetrazines for bioorthogonal ligation.

Analytical Characterization

To validate the identity of CAS 1214369-42-2, look for these characteristic signals:

-

¹H NMR (400 MHz, DMSO-d₆):

-

Expect aromatic signals in the 7.5–8.5 ppm range.

-

The proton at position 3 (between -CN and -F) will show a distinct doublet of doublets due to coupling with Fluorine (

) and the meta-proton.

-

-

¹⁹F NMR:

-

Single peak, typically around -100 to -110 ppm (referenced to CFCl₃), showing splitting if proton-decoupling is not used.

-

-

Mass Spectrometry (ESI):

-

Negative mode (

): Peak at ~164.1 m/z. -

Positive mode (

): Peak at ~166.1 m/z.

-

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), potential acute toxicity if swallowed.

-

Cyanide Precaution: While the nitrile group is stable, combustion or contact with strong acids/oxidizers can theoretically release hydrogen cyanide (HCN) or nitrous oxides (NOx). Work in a well-ventilated fume hood.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis of the nitrile to an amide over long periods.

References

-

Battisti, U. M., et al. (2022).[5] Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. Bioconjugate Chemistry.

-

National Institutes of Health (NIH). PubChem Compound Summary: 2-Cyano-4-fluorobenzoic acid.

-

GuideChem. Chemical Properties and Supplier Data for CAS 1214369-42-2.

Strategic Synthesis of 2-Cyano-4-fluorobenzoic Acid: A Technical Guide

Topic: Synthesis of 2-Cyano-4-fluorobenzoic acid starting materials Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Target Analysis

2-Cyano-4-fluorobenzoic acid (CAS: 1214369-42-2 ) is a specialized fluorinated scaffold used in the development of pharmaceuticals, particularly as a precursor for poly(ADP-ribose) polymerase (PARP) inhibitors and androgen receptor antagonists.

Crucial Structural Distinction: Researchers must distinguish this target from its isomer, 4-cyano-2-fluorobenzoic acid (CAS 164149-28-4), which is a key intermediate for Enzalutamide. The target discussed here has the nitrile group at the ortho position relative to the carboxylic acid, facilitating the formation of fused heterocycles such as phthalazinones and isoindolinones.

Retrosynthetic Analysis

The synthesis of 2-cyano-4-fluorobenzoic acid can be approached via three primary disconnections:

-

C–CN Bond Formation: Cyanation of 2-bromo-4-fluorobenzoic acid.

-

Sandmeyer Reaction: Diazotization/cyanation of 2-amino-4-fluorobenzoic acid.

-

Benzylic Oxidation: Oxidation of 5-fluoro-2-methylbenzonitrile.

Figure 1: Retrosynthetic disconnection of 2-cyano-4-fluorobenzoic acid showing three distinct chemical pathways.

Route 1: Pd-Catalyzed Cyanation (Precision Method)

This route is preferred for medicinal chemistry applications due to its high functional group tolerance and avoidance of toxic HCN gas generation. It utilizes 2-bromo-4-fluorobenzoic acid as the starting material.

Mechanistic Insight

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The oxidative addition of the aryl bromide to Pd(0) is followed by transmetallation with a cyanide source (Zn(CN)₂) and reductive elimination to form the C–CN bond.

Starting Material: 2-Bromo-4-fluorobenzoic acid (CAS: 1006-39-9) Key Reagents: Zinc cyanide (Zn(CN)₂), Pd₂(dba)₃, dppf or XPhos.

Experimental Protocol

Note: Direct cyanation of the free acid can be sluggish due to catalyst poisoning by the carboxylate. It is highly recommended to protect the acid as a methyl ester first.

Step 1: Esterification

-

Dissolve 2-bromo-4-fluorobenzoic acid (10.0 g, 45.7 mmol) in MeOH (100 mL).

-

Add conc. H₂SO₄ (1.0 mL) dropwise.

-

Reflux for 4 hours. Monitor by TLC/LCMS.

-

Concentrate, neutralize with sat. NaHCO₃, and extract with EtOAc to yield methyl 2-bromo-4-fluorobenzoate .

Step 2: Cyanation

-

In a glovebox or under Argon, charge a flask with:

-

Methyl 2-bromo-4-fluorobenzoate (1.0 equiv)

-

Zn(CN)₂ (0.6 equiv)

-

Pd₂(dba)₃ (2 mol%)

-

dppf (4 mol%)[1]

-

Anhydrous DMF (0.2 M concentration)

-

Zn dust (10 mol% - acts as a scavenger to keep Pd active)

-

-

Heat to 110°C for 12–16 hours.

-

Quenching (Critical): Cool to RT. Dilute with EtOAc. Wash with 10% NH₄OH (to sequester Zn/Cu salts) and brine.

-

Purify via silica gel chromatography (Hexane/EtOAc).

Step 3: Hydrolysis

-

Dissolve the intermediate ester in THF/Water (3:1).

-

Add LiOH·H₂O (2.0 equiv). Stir at RT for 2 hours.

-

Acidify with 1M HCl to pH 2.

-

Filter the precipitate to obtain 2-cyano-4-fluorobenzoic acid .

Route 2: Sandmeyer Reaction (Classical Method)

This route is cost-effective for large-scale synthesis but requires strict safety protocols due to the generation of diazonium salts and the use of copper cyanide.

Starting Material: 2-Amino-4-fluorobenzoic acid (CAS: 446-31-1)

Experimental Protocol

Step 1: Diazotization

-

Suspend 2-amino-4-fluorobenzoic acid (5.0 g, 32.2 mmol) in water (30 mL) and conc. HCl (10 mL).

-

Cool the suspension to 0–5°C in an ice/salt bath.

-

Add a solution of NaNO₂ (2.4 g, 35 mmol) in water (10 mL) dropwise, maintaining temperature <5°C.

-

Stir for 30 mins. The solution should become clear (diazonium salt formation).

Step 2: Cyanation (Sandmeyer)[2]

-

In a separate flask, prepare a solution of CuCN (3.5 g, 39 mmol) and KCN (5.1 g, 78 mmol) in water (40 mL) at 0°C. Warning: Generates cyanogen species; use a fume hood.

-

Neutralize the diazonium solution to pH 6–7 using solid Na₂CO₃ (careful addition to avoid foaming).

-

Add the neutralized diazonium mixture slowly to the CuCN/KCN solution at 0°C.

-

Allow the mixture to warm to RT and stir for 2 hours, then heat to 50°C for 30 mins to ensure completion.

Step 3: Workup

-

Acidify carefully with conc. HCl (in a hood, HCN evolution risk).

-

Extract with EtOAc (3 x 50 mL).

-

Wash organic layer with water and brine. Dry over Na₂SO₄.

-

Recrystallize from Ethanol/Water.

Route 3: Benzylic Oxidation (Industrial Method)

This route utilizes a commercially available toluene derivative. It is the most direct "one-step" approach but requires strong oxidants.

Starting Material: 5-Fluoro-2-methylbenzonitrile (CAS: 77532-79-7) Note: The numbering changes upon oxidation. The methyl group at position 2 becomes the carboxylic acid (position 1), shifting the nitrile to position 2 and fluorine to position 4.

Experimental Protocol

-

Dissolve 5-fluoro-2-methylbenzonitrile (5.0 g, 37 mmol) in a mixture of Pyridine (25 mL) and Water (25 mL).

-

Heat to 90°C.

-

Add KMnO₄ (17.5 g, 111 mmol, 3.0 equiv) portion-wise over 2 hours. Exothermic reaction.

-

Reflux for 4–6 hours until the purple color persists (indicating excess permanganate).

-

Workup:

-

Add Ethanol (5 mL) to destroy excess KMnO₄ (forms MnO₂ precipitate).

-

Filter hot through Celite to remove MnO₂. Wash the pad with hot water.

-

Concentrate the filtrate to remove pyridine.

-

Acidify the aqueous residue with conc.[3][4] HCl to pH 1.[3][4]

-

Collect the white solid 2-cyano-4-fluorobenzoic acid by filtration.

-

Comparative Analysis

| Feature | Route 1: Pd-Cyanation | Route 2: Sandmeyer | Route 3: Oxidation |

| Starting Material | 2-Bromo-4-fluorobenzoic acid | 2-Amino-4-fluorobenzoic acid | 5-Fluoro-2-methylbenzonitrile |

| Step Count | 3 (Esterification -> CN -> Hydrolysis) | 2 (Diazotization -> CN) | 1 (Oxidation) |

| Yield | High (75-85%) | Moderate (50-65%) | Moderate to High (60-80%) |

| Safety Profile | Best. Uses Zn(CN)₂ (solid). | Poor. Requires handling NaNO₂ and KCN. | Good. Standard oxidation hazards. |

| Scalability | Moderate (Catalyst cost). | High (Cheap reagents). | High (Industrial standard). |

| Purity | Excellent (Chromatography). | Variable (Diazo tars).[1] | Good (Crystallization). |

Workflow Visualization (Route 1)

Figure 2: Step-by-step workflow for the Palladium-catalyzed synthesis route.

References

-

Sigma-Aldrich. Product Specification: 2-Cyano-4-fluorobenzoic acid (CAS 1214369-42-2).Link

-

Organic Chemistry Portal. Sandmeyer Reaction: Mechanism and Protocols.Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 24862466 (5-Fluoro-2-methylbenzonitrile).Link

-

Guidechem. Chemical Database: 2-Bromo-4-fluorobenzoic acid (CAS 1006-39-9).Link

-

BenchChem. Protocol for Pd-Catalyzed Cyanation of Aryl Halides.Link

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Cyano-2-fluorobenzoic Acid

A Note to the Reader: This guide was initially intended to cover the spectroscopic data of 2-Cyano-4-fluorobenzoic acid. However, a comprehensive search of scientific literature and chemical databases revealed a significant lack of publicly available experimental spectroscopic data (NMR, IR, MS) for this specific isomer. In the spirit of providing a valuable and data-rich resource, this guide has been pivoted to focus on the readily available and well-characterized isomer, 4-Cyano-2-fluorobenzoic acid . The principles and methodologies discussed herein remain highly relevant for the spectroscopic analysis of related substituted aromatic compounds.

Introduction

4-Cyano-2-fluorobenzoic acid is a synthetic, trifunctional aromatic compound featuring a carboxylic acid, a cyano (nitrile) group, and a fluorine atom attached to a benzene ring.[1] This unique combination of functional groups makes it a valuable building block and intermediate in the synthesis of a wide range of molecules, particularly in the fields of medicinal chemistry and materials science.[1] Its applications include the preparation of fluorinated drug analogs, enzyme inhibitors, and advanced materials where precise molecular architecture is crucial.[1]

As a Senior Application Scientist, this guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the spectroscopic properties of 4-Cyano-2-fluorobenzoic acid. By delving into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate its molecular structure and provide a foundational dataset for its identification and characterization in various experimental settings.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Cyano-2-fluorobenzoic acid is presented in the table below. This data is essential for sample handling, solvent selection, and interpretation of analytical results.

| Property | Value | Source |

| Molecular Formula | C₈H₄FNO₂ | |

| Molecular Weight | 165.12 g/mol | |

| CAS Number | 164149-28-4 | |

| Appearance | White to off-white crystalline solid/powder | [2] |

| Melting Point | 214-220 °C | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Cyano-2-fluorobenzoic acid, both ¹H and ¹³C NMR provide critical information about the substitution pattern on the aromatic ring.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of 4-Cyano-2-fluorobenzoic acid is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the cyano and carboxylic acid groups, and the fluorine atom.

Expected ¹H NMR Data: Due to the limited availability of experimental spectra in the public domain, the following are predicted assignments based on the analysis of similar structures. The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-3 | 7.8 - 8.0 | d | J(H-3, H-5) ≈ 1-2 Hz |

| H-5 | 7.6 - 7.8 | dd | J(H-5, H-6) ≈ 8-9 Hz, J(H-5, H-3) ≈ 1-2 Hz |

| H-6 | 8.1 - 8.3 | t | J(H-6, F) ≈ J(H-6, H-5) ≈ 8-9 Hz |

Interpretation:

-

The proton at position 6 (H-6) is expected to be the most downfield due to the deshielding effects of the adjacent fluorine and the para-oriented cyano group. It will likely appear as a triplet due to coupling with both the fluorine atom and the adjacent proton (H-5).

-

The proton at position 3 (H-3) would be deshielded by the adjacent cyano group and would likely appear as a doublet, coupling with the meta-proton (H-5).

-

The proton at position 5 (H-5) would be expected to appear as a doublet of doublets, coupling with both H-6 and H-3.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the substituents and their positions on the ring. The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JC-F).

Expected ¹³C NMR Data: As with the ¹H NMR data, these are predicted assignments.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 164 - 168 |

| C-F | 160 - 165 (d, ¹JC-F ≈ 250 Hz) |

| C-CN | 135 - 140 |

| C-H | 125 - 135 |

| C-COOH | 120 - 125 |

| C-H | 115 - 120 |

| C≡N (Cyano) | 115 - 120 |

| C-H | 110 - 115 |

Interpretation:

-

The carboxylic acid carbonyl carbon will appear at the most downfield position.

-

The carbon directly bonded to the fluorine atom will show a characteristic large doublet splitting.

-

The carbons of the aromatic ring will appear in the typical range of 110-140 ppm, with their specific shifts influenced by the electronic effects of the substituents.

-

The cyano carbon will be observed in the 115-120 ppm region.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Cyano-2-fluorobenzoic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Set the spectral width to cover the aromatic and carboxylic acid proton regions (typically 0-15 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (typically 0-180 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire a larger number of scans due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of 4-Cyano-2-fluorobenzoic acid will show distinct absorption bands for the O-H, C=O, C≡N, and C-F bonds, as well as the aromatic C-H and C=C bonds.

Key IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C=O (Carboxylic Acid) | 1680-1710 | Strong |

| C≡N (Nitrile) | 2220-2240 | Medium |

| C-F (Aromatic) | 1200-1300 | Strong |

| C=C (Aromatic) | 1450-1600 | Medium-Weak |

| C-H (Aromatic) | 3000-3100 | Medium-Weak |

Data is based on typical ranges for these functional groups and information from the PubChem database for 4-Cyano-2-fluorobenzoic acid.[3]

Interpretation:

-

The broad absorption band in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

-

A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid.

-

The presence of the cyano group is confirmed by a medium intensity absorption band in the 2220-2240 cm⁻¹ region.

-

A strong band in the 1200-1300 cm⁻¹ range is indicative of the C-F stretching vibration.

-

The absorptions in the 1450-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions are characteristic of the aromatic ring C=C and C-H stretching vibrations, respectively.

Experimental Protocol for IR Spectroscopy (ATR-FTIR):

-

Sample Preparation: Place a small amount of the solid 4-Cyano-2-fluorobenzoic acid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For 4-Cyano-2-fluorobenzoic acid, electron ionization (EI) is a common technique that will lead to the formation of a molecular ion and various fragment ions.

Expected Mass Spectrometry Data (GC-MS):

| m/z | Proposed Fragment |

| 165 | [M]⁺ (Molecular Ion) |

| 148 | [M - OH]⁺ |

| 120 | [M - COOH]⁺ |

Data is based on the NIST Mass Spectrometry Data Center entry for 4-Cyano-2-fluorobenzoic acid.[3]

Interpretation:

-

The molecular ion peak at m/z 165 corresponds to the molecular weight of 4-Cyano-2-fluorobenzoic acid (C₈H₄FNO₂).

-

The loss of a hydroxyl radical (-OH) from the carboxylic acid group results in a fragment at m/z 148.

-

The loss of the entire carboxylic acid group (-COOH) leads to a fragment at m/z 120, corresponding to a fluorobenzonitrile radical cation.

Experimental Protocol for GC-MS:

-

Sample Preparation: Dissolve a small amount of 4-Cyano-2-fluorobenzoic acid in a volatile organic solvent (e.g., methanol, dichloromethane).

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

GC Separation:

-

Inject the sample into the GC.

-

Use an appropriate capillary column (e.g., HP-5ms) and temperature program to separate the analyte from the solvent and any impurities.

-

-

MS Detection:

-

The eluting compound enters the MS ion source.

-

The molecules are ionized by electron impact (typically at 70 eV).

-

The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and detected.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualizations

Molecular Structure and Workflow Diagrams

To visually represent the information discussed, the following diagrams have been generated.

Caption: Molecular structure of 4-Cyano-2-fluorobenzoic acid.

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Cyano-2-fluorobenzoic acid. The detailed analysis of NMR, IR, and MS data, along with standardized experimental protocols, serves as a valuable resource for the unambiguous identification and characterization of this important synthetic intermediate. The interplay of the carboxylic acid, cyano, and fluoro substituents creates a unique spectroscopic fingerprint that can be reliably interpreted to confirm the structure and purity of the compound. As with any analytical work, it is crucial to compare experimentally obtained data with reference spectra and literature values whenever possible to ensure accurate characterization.

References

-

Rasayan Journal of Chemistry. VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID. Available at: [Link]

-

PubChem. 4-Cyano-2-fluorobenzoic acid. Available at: [Link]

Sources

Introduction: Molecular Structure and Vibrational Complexity

An In-Depth Technical Guide to the FT-IR Spectrum of 2-Cyano-4-fluorobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Cyano-4-fluorobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and advanced materials. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles and practical interpretation of the compound's vibrational spectrum, ensuring a deep understanding of its molecular characteristics.

2-Cyano-4-fluorobenzoic acid (C₈H₄FNO₂) is a multifunctional aromatic compound featuring a carboxylic acid group, a cyano (nitrile) group, and a fluorine atom attached to a benzene ring in a 1,2,4-trisubstituted pattern. This unique combination of functional groups results in a complex and highly characteristic FT-IR spectrum. The electronic interplay between the electron-withdrawing cyano and fluoro groups and the carboxylic acid function, mediated by the aromatic π-system, significantly influences the vibrational frequencies of the bonds. Furthermore, the ability of the carboxylic acid to form strong intermolecular hydrogen bonds, typically resulting in a dimeric structure in the solid state, profoundly impacts the spectrum, particularly in the O-H stretching region.

Understanding this FT-IR spectrum is crucial for verifying molecular identity, assessing purity, and studying intermolecular interactions in various chemical processes.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To ensure the acquisition of a reliable and reproducible FT-IR spectrum, a standardized protocol is essential. The following methodology is recommended for solid-state analysis, which is typical for this compound.

Methodology: Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is a preferred technique for its simplicity, minimal sample preparation, and reproducibility.

Step-by-Step Protocol:

-

Instrument Preparation: Ensure the FT-IR spectrometer, such as a Bruker Tensor 27 FT-IR, is powered on and has undergone its startup diagnostics.[1]

-

Crystal Cleaning: Meticulously clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.

-

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (CO₂ and H₂O) and the crystal itself.

-

Sample Application: Place a small amount of the 2-Cyano-4-fluorobenzoic acid powder onto the ATR crystal, ensuring complete coverage of the measurement area.

-

Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal. This is critical for achieving a strong, high-quality signal.

-

Spectrum Acquisition: Collect the sample spectrum. Typical acquisition parameters are:

-

Data Processing: After acquisition, perform an ATR correction using the instrument's software to account for the wavelength-dependent depth of penetration of the evanescent wave.

This self-validating protocol ensures that the resulting spectrum is a true representation of the sample's vibrational properties.

Detailed Spectral Analysis and Interpretation

The FT-IR spectrum of 2-Cyano-4-fluorobenzoic acid is best interpreted by dissecting it into regions corresponding to its distinct functional groups.

The Carboxylic Acid Group (–COOH) Vibrations

The carboxylic acid moiety gives rise to some of the most prominent and recognizable features in the spectrum.

-

O–H Stretching: A very broad and characteristic absorption band is expected in the 3300-2500 cm⁻¹ region.[3] The exceptional broadness of this peak is a direct consequence of strong intermolecular hydrogen bonding, which forms a stable dimeric structure. This broad envelope often obscures the sharper aromatic C-H stretching peaks that appear in the same vicinity.[3][4]

-

C=O (Carbonyl) Stretching: An intense, sharp peak appears between 1710-1680 cm⁻¹ .[4] For aromatic carboxylic acids, this vibration is shifted to a lower wavenumber compared to saturated acids (which absorb at 1760-1710 cm⁻¹) due to conjugation with the benzene ring.[4] The electron-withdrawing nature of the cyano and fluoro substituents can further influence the precise position of this band.

-

Coupled C–O Stretching and O–H Bending: Two bands resulting from the mechanical coupling of C–O stretching and in-plane O–H bending are typically observed. These appear in the regions 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ .[3] The latter is often assigned as the primary C-O stretching mode.[4]

-

O–H Out-of-Plane Bending: A broad, medium-intensity band can often be found near 950-910 cm⁻¹ , which is attributed to the out-of-plane bending of the hydrogen-bonded OH group.[3]

The Cyano Group (–C≡N) Vibration

The nitrile functional group provides a highly diagnostic peak.

-

C≡N Stretching: A sharp and intense absorption is expected near 2230 cm⁻¹ .[5] For aromatic nitriles, this peak is found at a slightly lower frequency than for saturated nitriles (around 2250 cm⁻¹) due to electronic conjugation with the aromatic ring.[6] This region of the spectrum has few other interfering absorptions, making this peak a definitive marker for the presence of the nitrile group.[7]

The Fluoro-Substituted Aromatic System

The 1,2,4-trisubstituted benzene ring displays several characteristic vibrations.

-

Aromatic C–H Stretching: These vibrations give rise to weak to medium, sharp peaks just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[8][9] These peaks are often seen as small, sharp features superimposed on the broad O–H stretching band.[3]

-

C=C Ring Stretching: Aromatic ring stretching vibrations produce a series of bands in the 1600-1450 cm⁻¹ region.[9] These peaks are characteristic of the aromatic skeleton and can vary in intensity.

-

C–F Stretching: The carbon-fluorine stretching vibration is known to produce a very strong absorption in the 1400-1000 cm⁻¹ region.[10] Its exact position can be complex due to coupling with other vibrations, but a strong band in this area is an expected feature for a fluorinated aromatic compound.

-

C–H Out-of-Plane (OOP) Bending: Strong absorptions in the 900-675 cm⁻¹ region are due to C-H OOP bending.[9] The pattern of these bands is highly diagnostic of the substitution pattern on the aromatic ring. For a 1,2,4-trisubstituted ring, characteristic bands are expected in this fingerprint region.

Summary of Key Vibrational Assignments

The following table summarizes the expected characteristic FT-IR absorption bands for 2-Cyano-4-fluorobenzoic acid.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3300–2500 | Very Broad, Strong | O–H Stretch (H-bonded dimer) | Carboxylic Acid |

| 3100–3000 | Sharp, Weak-Medium | C–H Stretch | Aromatic Ring |

| ~2230 | Sharp, Strong | C≡N Stretch | Cyano |

| 1710–1680 | Sharp, Very Strong | C=O Stretch | Carboxylic Acid |

| 1600–1450 | Medium to Strong | C=C Ring Stretches | Aromatic Ring |

| 1440–1395 | Medium | O–H In-Plane Bend | Carboxylic Acid |

| 1320–1210 | Strong | C–O Stretch | Carboxylic Acid |

| 1400-1000 | Strong | C–F Stretch | Aryl Fluoride |

| 950-910 | Broad, Medium | O–H Out-of-Plane Bend | Carboxylic Acid |

| 900-675 | Strong | C–H Out-of-Plane Bend | Aromatic Ring |

Visualization of Molecular Structure and Key Bonds

To visually correlate the spectral data with the molecular structure, the following diagram illustrates the key bonds in 2-Cyano-4-fluorobenzoic acid responsible for the primary vibrational modes discussed.

Caption: Molecular structure of 2-Cyano-4-fluorobenzoic acid with key vibrational modes highlighted.

Conclusion

The FT-IR spectrum of 2-Cyano-4-fluorobenzoic acid is a rich source of structural information. The key identifying features are the extremely broad O–H stretch of the hydrogen-bonded carboxylic acid, the very strong C=O stretch below 1710 cm⁻¹, the sharp and intense C≡N stretch near 2230 cm⁻¹, and strong absorptions corresponding to the C-F bond and the substituted aromatic ring. By following a robust experimental protocol and applying a systematic interpretation, FT-IR spectroscopy serves as a powerful and efficient tool for the unambiguous identification and quality assessment of this important chemical intermediate.

References

- American Chemical Society. (2026). Structural Properties of Coniferyl Alcohol-Based Low Transition Temperature Mixtures. ACS Food Science & Technology.

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.

- Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- Rasayan Journal of Chemistry. (n.d.). VIBRATIONAL SPECTROSCOPIC STUDIES OF 4-CYANOBENZOIC ACID.

- University of California, Los Angeles. (n.d.). IR: carboxylic acids.

- Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.

- PubChem. (n.d.). 4-Cyano-2-fluorobenzoic acid.

- Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online.

- University of California, Los Angeles. (n.d.).

- OpenStax. (2023). 15.

Sources

- 1. 4-Cyano-2-fluorobenzoic acid | C8H4FNO2 | CID 590659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

A Comprehensive Technical Guide to the Melting Point Determination of 2-Cyano-4-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Fundamental Property

2-Cyano-4-fluorobenzoic acid is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its precise chemical structure and purity are paramount to ensure the desired reaction outcomes, biological activity, and safety profile of subsequent drug candidates. The melting point is a fundamental thermodynamic property that serves as a rapid and reliable primary indicator of a substance's identity and purity.

In the rigorous environment of pharmaceutical research and development, an accurately determined melting point is not merely a data point; it is a cornerstone of quality control.[1][2] A sharp and consistent melting range signifies a high degree of purity, whereas a depressed and broad melting range is a clear indicator of impurities, which can include residual solvents, starting materials, or by-products.[3][4] This guide provides a comprehensive, field-proven methodology for the precise determination of the melting point of 2-Cyano-4-fluorobenzoic acid, grounded in established scientific principles and pharmacopeial standards.

Physicochemical Properties of 2-Cyano-4-fluorobenzoic Acid

A foundational understanding of the compound's properties is essential before undertaking any analytical procedure.

| Property | Value | Source(s) |

| IUPAC Name | 4-cyano-2-fluorobenzoic acid | [PubChem][5] |

| CAS Number | 164149-28-4 | [Sigma-Aldrich][6] |

| Molecular Formula | C₈H₄FNO₂ | [PubChem][5] |

| Molecular Weight | 165.12 g/mol | [Sigma-Aldrich][6] |

| Appearance | White to off-white crystalline powder | [Thermo Scientific][2], [Guidechem][7] |

| Reported Melting Point | 214 - 220 °C | [Sigma-Aldrich][1][6], [Thermo Scientific][2] |

The Science of Melting: Causality and Purity

The melting of a crystalline solid is a phase transition that occurs at a specific temperature where the solid and liquid phases are in equilibrium. For a pure, crystalline substance, this transition is typically sharp, occurring over a narrow range of 0.5-1.0°C. This is because the molecules are arranged in a highly ordered, repeating crystal lattice, and a specific amount of thermal energy is required to overcome these intermolecular forces uniformly throughout the crystal.

The Impact of Impurities: Impurities disrupt the uniform structure of the crystal lattice.[8][9] This disruption weakens the intermolecular forces holding the compound together, meaning less energy is required to break them.[10][11] This phenomenon, known as melting point depression , results in two observable effects:

-

Lowering of the melting point: The melting process begins at a lower temperature than for the pure substance.[12]

-

Broadening of the melting range: The transition from solid to liquid occurs over a wider temperature range because different regions of the crystal have varying concentrations of impurities, leading to non-uniform melting.[4][12]

Therefore, the melting point range is a highly sensitive probe of purity. A broad range is a definitive red flag that necessitates further purification before the material is used in a synthetic or biological workflow.[5]

Workflow for Accurate Melting Point Determination

The following diagram illustrates the self-validating workflow designed to ensure the generation of trustworthy and reproducible melting point data.

Caption: A validated workflow for precise melting point determination.

Detailed Experimental Protocol: Capillary Method

This protocol is based on the United States Pharmacopeia (USP) General Chapter <741> for melting range determination, ensuring a high standard of scientific integrity.[13][14]

1. Instrumentation and Materials:

-

Melting Point Apparatus (e.g., Thomas-Hoover Uni-Melt, Mettler Toledo MP series, or similar calibrated device).

-

Melting Point Capillary Tubes (borosilicate glass, 0.8-1.2 mm internal diameter, closed at one end).[13][15]

-

Mortar and Pestle.

-

Drying Oven or Vacuum Desiccator.

-

2-Cyano-4-fluorobenzoic acid sample.

-

USP Melting Point Reference Standards for calibration verification.

2. Instrument Calibration Verification (Trustworthiness Pillar):

-

Causality: Before analyzing any unknown, the trustworthiness of the instrument's temperature measurement must be confirmed. This is a non-negotiable step for data integrity.

-

Procedure:

-

Select at least two USP Reference Standards that bracket the expected melting point of the test sample (e.g., Caffeine ~236°C and Sulfanilamide ~165°C, although standards closer to 215°C are preferable if available).

-

Determine the melting point of these standards using the analytical procedure below.

-

The observed melting point must fall within the acceptable range specified on the standard's certificate. If it does not, the instrument requires professional calibration and must not be used for analysis.

-

3. Sample Preparation (Expertise Pillar):

-

Causality: The physical state of the sample directly impacts heat transfer and melting behavior. The sample must be a fine, dry powder to ensure uniform heating and eliminate the melting point depression effect of residual solvents.[16]

-

Procedure:

-

Drying: Dry the 2-Cyano-4-fluorobenzoic acid sample under vacuum at a temperature below its melting point (e.g., 60-80°C) for at least 2 hours to remove any volatile impurities like water or organic solvents.

-

Pulverization: If the sample consists of large crystals, gently pulverize it into a fine, homogeneous powder using a clean, dry mortar and pestle. This ensures efficient and uniform packing in the capillary tube.[17]

-

4. Capillary Tube Loading:

-

Causality: The amount of sample must be consistent and within specified limits. Too little sample is difficult to observe, while too much sample creates a large thermal gradient, leading to a broadened, inaccurate melting range.

-

Procedure:

-

Press the open end of a capillary tube into the powdered sample until a small amount enters the tube.

-

Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the powder tightly into the closed end.[16]

-

Repeat until the packed sample height is between 2.5 and 3.5 mm, as specified by USP <741>.[13][17] Prepare three capillaries for triplicate analysis.

-

5. Melting Point Measurement:

-

Causality: The heating rate is the most critical variable. A rapid heating rate does not allow for thermal equilibrium between the sample, thermometer, and heating block, resulting in an erroneously high and broad melting range. A slow, controlled ramp is essential for accuracy.[18]

-

Procedure:

-

Set the melting point apparatus to rapidly heat to a temperature approximately 20°C below the expected melting point of 215°C (i.e., set the plateau to ~195°C).

-

Once the plateau temperature is reached and stable, insert the prepared capillary tube(s) into the apparatus.

-

Set the heating ramp rate to 1°C per minute .[17][18] This slow rate is crucial for observing the true melting transition.

-

Observe the sample closely through the magnifying eyepiece.

-

Record T1 (Onset of Melt): The temperature at which the first droplet of liquid is visible, or when the column of solid is observed to collapse against the capillary wall.[13]

-

Record T2 (Clear Point): The temperature at which the last solid particle melts, and the substance becomes a completely clear liquid.

-

The melting range is reported as T1 – T2 .

-

Repeat the measurement with the other two prepared capillaries. The results should be consistent within 1°C.

-

Data Interpretation and Reporting

-

Purity Assessment: A pure sample of 2-Cyano-4-fluorobenzoic acid should exhibit a narrow melting range (e.g., ≤ 2°C) that falls within the literature values (approx. 214-220°C).

-

Impurity Indication: A melting range that is depressed (e.g., starts at 208°C) and broad (e.g., > 5°C) strongly indicates the presence of impurities.[7]

-

Reporting: The final report should include the observed melting range for each of the three trials, the average melting range, the heating rate used (1°C/min), and a statement on the calibration status of the instrument.

References

-

NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

-

Study.com. (n.d.). What are the effects of impurities on the melting point and boiling point? Retrieved from [Link]

-

AELAB. (2024, July 1). What is a Melting Point Device? Retrieved from [Link]

-

Analytical Testing Labs. (n.d.). Melting Point Determination. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

BUCHI. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]

-

Brainly.in. (2021, February 9). Why melting point of organic compound is considered as criteria of purity. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 5). 9.2: How do we know when an Organic Compounds is Pure? Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. Retrieved from [Link]

-

Wang, J., et al. (2019). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs. PubMed Central. Retrieved from [Link]

-

Tetko, I. V., et al. (2014). How Accurately Can We Predict the Melting Points of Drug-like Compounds? PubMed Central. Retrieved from [Link]

-

askIITians. (2016, October 19). Why boiling point and melting point are called criteria to check purity. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021, May 2). Effect of impurities on melting and boiling points. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

USP. (n.d.). USP31NF26S1_C741, General Chapters: <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]

-

YouTube. (2025, July 22). How Do Impurities Affect Melting Temperature (Tm)? Retrieved from [Link]

-

USP. (2011, December 2). <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]

-

ChemRxiv. (n.d.). Compliance with amended General Chapter USP<741>Melting Range or Temperature. Retrieved from [Link]

-

Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Retrieved from [Link]

-

Scribd. (n.d.). USP 741 Melting Point or Range. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Melting-Point Depression by Insoluble Impurities: A Finite Size Effect. Retrieved from [Link]

Sources

- 1. nano-lab.com.tr [nano-lab.com.tr]

- 2. aelabgroup.com [aelabgroup.com]

- 3. promptpraxislabs.com [promptpraxislabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. brainly.in [brainly.in]

- 8. homework.study.com [homework.study.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. echemi.com [echemi.com]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. thinksrs.com [thinksrs.com]

- 14. uspbpep.com [uspbpep.com]

- 15. scribd.com [scribd.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

Introduction: The Role of 2-Cyano-4-fluorobenzoic Acid in Modern Synthesis

An In-Depth Technical Guide to the Stability and Storage of 2-Cyano-4-fluorobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

2-Cyano-4-fluorobenzoic acid is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex bioactive molecules.[1] Its unique substitution pattern, featuring a carboxylic acid, a nitrile, and a fluorine atom, makes it a versatile intermediate in medicinal chemistry and materials science, particularly for creating enzyme inhibitors and advanced fluorinated drug analogues.[1][2] The presence of three distinct functional groups offers multiple reaction pathways, but also introduces specific challenges regarding the compound's stability and long-term storage. Understanding these factors is paramount for ensuring the integrity of starting material, the reproducibility of synthetic outcomes, and the safety of laboratory personnel.

This guide provides a comprehensive overview of the chemical and physical properties of 2-Cyano-4-fluorobenzoic acid, a detailed analysis of its stability profile under various conditions, and field-proven protocols for its safe storage and handling.

Section 1: Core Physicochemical Properties

A foundational understanding of the compound's intrinsic properties is essential before discussing its stability. At ambient temperature, 2-Cyano-4-fluorobenzoic acid is a white to off-white crystalline solid.[1] The molecule's reactivity and stability are governed by the interplay of its three key functional groups: the acidic carboxyl group, the electrophilic nitrile group, and the electron-withdrawing fluorine atom on the aromatic ring.

Molecular Structure Diagram

Caption: Molecular structure of 2-Cyano-4-fluorobenzoic acid.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of 2-Cyano-4-fluorobenzoic acid, compiled from authoritative chemical databases and supplier specifications.

| Property | Value | Source(s) |

| CAS Number | 164149-28-4 | [2][3] |

| Molecular Formula | C₈H₄FNO₂ | [2][3] |

| Molecular Weight | 165.12 g/mol | [1][3] |

| Appearance | White to off-white crystals or powder | [1][2] |

| Melting Point | 214 - 220 °C | [1][2] |

| Boiling Point | 273.7 °C at 760 mmHg (Predicted) | [1] |

| Flash Point | 119.3 °C (Predicted) | [1] |

| Purity (Assay) | ≥97.5% | [2] |

Section 2: Stability Profile and Degradation Pathways

The compound is generally stable under recommended storage conditions. However, its multifunctional nature makes it susceptible to degradation under specific environmental stresses, including elevated temperatures, high humidity, and intense light.

Thermal Stability

Causality: The molecule's high melting point suggests a stable crystalline lattice. However, like many aromatic carboxylic acids, it is susceptible to thermal decomposition at elevated temperatures. The primary risk is decarboxylation, a common degradation pathway for benzoic acid derivatives at temperatures exceeding 200°C.[4] Furthermore, upon heating, decomposition can release hazardous gases, including nitrogen oxides (from the nitrile and nitro-aromatic impurities), hydrogen fluoride (from the fluorine atom), and hydrogen cyanide (from the nitrile group).[1]

Self-Validating Protocol: A simple visual inspection for discoloration (yellowing or browning) or a melting point determination can serve as preliminary indicators of thermal degradation. A melting point that is depressed or has a broadened range compared to the specification (214-220°C) suggests the presence of impurities, potentially from decomposition.

Photostability